Reactive Red 4
Overview
Description
Ketek, known scientifically as telithromycin, is the first ketolide antibiotic to enter clinical use. It is primarily used to treat community-acquired pneumonia of mild to moderate severity . Ketek is a semi-synthetic derivative of erythromycin, designed to overcome resistance issues associated with macrolide antibiotics .
Mechanism of Action
Target of Action
Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .
Mode of Action
Cibacron Brilliant Red 3B-A interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in Cibacron Brilliant Red 3B-A, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .
Biochemical Pathways
The interaction between Cibacron Brilliant Red 3B-A and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .
Result of Action
The interaction between Cibacron Brilliant Red 3B-A and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in Cibacron Brilliant Red 3B-A . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of Cibacron Brilliant Red 3B-A interacting with the polycation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cibacron Brilliant Red 3B-A. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .
Biochemical Analysis
Biochemical Properties
Cibacron Brilliant Red 3B-A has been shown to inhibit phosphotransferase activity of yeast hexokinase . It protects the enzyme from inactivation by sugar and nucleotide substrates . The minimum structure required for Cibacron Brilliant Red 3B-A to bind hexokinase is 1-amino-8-naphthol-3,6-disulfonic acid .
Cellular Effects
The cellular effects of Cibacron Brilliant Red 3B-A are primarily observed in its interactions with yeast hexokinase, where it inhibits phosphotransferase activity . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cibacron Brilliant Red 3B-A exerts its effects through binding interactions with biomolecules, specifically with yeast hexokinase . It inhibits the enzyme’s phosphotransferase activity and protects the enzyme from inactivation by sugar and nucleotide substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Telithromycin is synthesized by substituting a ketogroup for the cladinose sugar in erythromycin and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring. Additionally, the oxygen at the 6 position is methylated to achieve better acid-stability .
Industrial Production Methods: The industrial production of telithromycin involves several steps, including the fermentation of erythromycin, chemical modifications to introduce the ketogroup and carbamate ring, and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Telithromycin undergoes various chemical reactions, including:
Oxidation: Telithromycin can be oxidized to form its corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form its corresponding amine derivatives.
Substitution: Telithromycin can undergo nucleophilic substitution reactions, particularly at the ketogroup and carbamate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Telithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of ketolides.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat respiratory infections, particularly those caused by resistant bacteria.
Comparison with Similar Compounds
Erythromycin: The parent compound from which telithromycin is derived.
Clarithromycin: Another macrolide antibiotic with similar uses but different chemical modifications.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness of Telithromycin: Telithromycin’s unique dual binding mechanism to the bacterial ribosome and its structural modifications make it more effective against resistant strains of bacteria compared to other macrolides .
Properties
CAS No. |
17681-50-4 |
---|---|
Molecular Formula |
C32H23ClN8NaO14S4 |
Molecular Weight |
930.3 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39); |
InChI Key |
CUOROLOHDZKKOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na] |
17681-50-4 | |
Related CAS |
16480-43-6 (Parent) |
Synonyms |
cibacron brilliant red 3B-A Procion Reactive Red 4 Procion Reactive Red 4, tetrasodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.